molecular formula C9H8N2O2 B3144062 2-(2-Methyl-4-nitrophenyl)acetonitrile CAS No. 543683-45-0

2-(2-Methyl-4-nitrophenyl)acetonitrile

Cat. No.: B3144062
CAS No.: 543683-45-0
M. Wt: 176.17 g/mol
InChI Key: OUQQDRKIUQLOOI-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C9H8N2O2. It is a nitrile derivative characterized by the presence of a nitro group and a methyl group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-nitrophenyl)acetonitrile typically involves the reaction of 2-methyl-4-nitrobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methyl-4-nitrophenyl)acetonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)acetonitrile
  • 2-(2-Nitrophenyl)acetonitrile
  • 4-Methyl-2-nitrophenyl)acetonitrile

Uniqueness

2-(2-Methyl-4-nitrophenyl)acetonitrile is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-methyl-4-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-6-9(11(12)13)3-2-8(7)4-5-10/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQQDRKIUQLOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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